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Compound of Interest

Compound Name: 4-Butoxy-3-ethoxybenzaldehyde

Cat. No.: B1270981 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available information on the specific discovery, detailed historical

milestones, and explicit applications in drug development for 4-Butoxy-3-
ethoxybenzaldehyde (CAS No. 93567-90-9) is exceedingly limited. This guide synthesizes the

available chemical data and infers potential synthetic methodologies and characteristics based

on established principles of organic chemistry and data from structurally related compounds.

Introduction
4-Butoxy-3-ethoxybenzaldehyde is an aromatic aldehyde characterized by the presence of a

butoxy and an ethoxy group on the benzene ring. Its structure suggests potential applications

as an intermediate in the synthesis of more complex molecules in fields such as

pharmaceuticals, fragrances, and materials science. The dual alkoxy substitution can influence

its solubility, reactivity, and biological activity.

Chemical and Physical Properties
A summary of the basic chemical and physical properties for 4-Butoxy-3-
ethoxybenzaldehyde is provided in the table below. It is important to note that detailed

experimental data for this specific compound is not widely published.
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Property Value Source

CAS Number 93567-90-9 [1][2]

Molecular Formula C₁₃H₁₈O₃ [1][2]

Molecular Weight 222.29 g/mol [2]

MDL Number MFCD01922177 [2]

Physical Description
Presumed to be a liquid or a

low-melting solid
Inferred

Solubility
Expected to be soluble in

common organic solvents
Inferred

Hazard Irritant [2]

History and Discovery
There is no readily available information in published scientific literature or patents detailing the

initial discovery and historical development of 4-Butoxy-3-ethoxybenzaldehyde. The

scientists or research groups responsible for its first synthesis are not documented in the public

domain. Its existence is primarily noted in chemical supplier catalogs and databases.

Synthesis
While a specific, detailed experimental protocol for the synthesis of 4-Butoxy-3-
ethoxybenzaldehyde is not available in the searched literature, a plausible and widely used

method for preparing such di-alkoxy benzaldehydes is through a sequential Williamson ether

synthesis.[3][4][5] This would typically start from a dihydroxybenzaldehyde precursor.

Proposed Synthetic Pathway
A logical synthetic route would commence with 3,4-dihydroxybenzaldehyde (protocatechuic

aldehyde) and proceed via a two-step alkylation. To achieve selective alkylation, a protecting

group strategy might be necessary, or the reaction conditions could be optimized to favor

mono-alkylation at one of the hydroxyl groups before proceeding to the second alkylation.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 8 Tech Support

https://www.benchchem.com/pdf/A_Comparative_Analysis_of_Substituted_Benzaldehyde_NMR_Spectra_A_Guide_for_Researchers.pdf
https://webbook.nist.gov/cgi/cbook.cgi?ID=C5736889&Mask=200
https://www.benchchem.com/pdf/A_Comparative_Analysis_of_Substituted_Benzaldehyde_NMR_Spectra_A_Guide_for_Researchers.pdf
https://webbook.nist.gov/cgi/cbook.cgi?ID=C5736889&Mask=200
https://webbook.nist.gov/cgi/cbook.cgi?ID=C5736889&Mask=200
https://webbook.nist.gov/cgi/cbook.cgi?ID=C5736889&Mask=200
https://webbook.nist.gov/cgi/cbook.cgi?ID=C5736889&Mask=200
https://www.benchchem.com/product/b1270981?utm_src=pdf-body
https://www.benchchem.com/product/b1270981?utm_src=pdf-body
https://www.benchchem.com/product/b1270981?utm_src=pdf-body
https://www.researchgate.net/figure/Nmr-data-of-substituted-benzaldehyde-dimethyl-acetals_tbl1_244543552
https://pubchem.ncbi.nlm.nih.gov/compound/4-Butoxybenzaldehyde
https://www.rsc.org/suppdata/dt/c4/c4dt01765j/c4dt01765j1.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1270981?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


A more direct, albeit potentially lower-yielding in the absence of optimization, approach would

be a sequential one-pot synthesis.

Proposed Synthesis of 4-Butoxy-3-ethoxybenzaldehyde

Starting Material Step 1: Ethylation

Step 2: Butylation

3,4-Dihydroxybenzaldehyde

3-Ethoxy-4-hydroxybenzaldehyde

Williamson Ether Synthesis

Ethyl halide (e.g., Ethyl bromide) Base (e.g., K₂CO₃) Solvent (e.g., Acetone, DMF)

4-Butoxy-3-ethoxybenzaldehyde

Williamson Ether Synthesis

Butyl halide (e.g., n-Butyl bromide) Base (e.g., K₂CO₃) Solvent (e.g., Acetone, DMF)

Click to download full resolution via product page

Caption: Proposed Williamson Ether Synthesis Pathway.

General Experimental Protocol (Hypothetical)
This protocol is a generalized procedure based on the synthesis of similar alkoxy

benzaldehydes and has not been specifically validated for 4-Butoxy-3-ethoxybenzaldehyde.

Step 1: Synthesis of 3-Ethoxy-4-hydroxybenzaldehyde

To a solution of 3,4-dihydroxybenzaldehyde in a suitable polar aprotic solvent (e.g., acetone

or DMF), add a slight molar excess of a weak base (e.g., potassium carbonate).
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Add one equivalent of an ethylating agent (e.g., ethyl bromide or diethyl sulfate) dropwise at

room temperature.

Heat the reaction mixture to reflux and monitor the reaction progress using thin-layer

chromatography (TLC).

Upon completion, cool the mixture, filter off the inorganic salts, and remove the solvent under

reduced pressure.

Purify the crude product, likely through column chromatography or recrystallization, to isolate

3-ethoxy-4-hydroxybenzaldehyde.

Step 2: Synthesis of 4-Butoxy-3-ethoxybenzaldehyde

Dissolve the 3-ethoxy-4-hydroxybenzaldehyde intermediate in a polar aprotic solvent (e.g.,

DMF).

Add a slight molar excess of a base (e.g., potassium carbonate).

Add one equivalent of a butylating agent (e.g., n-butyl bromide) dropwise.

Heat the reaction mixture and monitor by TLC.

After the reaction is complete, perform an aqueous workup by partitioning the mixture

between water and an organic solvent (e.g., ethyl acetate).

Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it

under reduced pressure.

Purify the final product by column chromatography to obtain 4-Butoxy-3-
ethoxybenzaldehyde.

Spectroscopic Characterization (Predicted)
No experimental spectral data for 4-Butoxy-3-ethoxybenzaldehyde has been found in the

searched literature. However, the expected spectral characteristics can be predicted based on

its structure and data from analogous compounds.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 8 Tech Support

https://www.benchchem.com/product/b1270981?utm_src=pdf-body
https://www.benchchem.com/product/b1270981?utm_src=pdf-body
https://www.benchchem.com/product/b1270981?utm_src=pdf-body
https://www.benchchem.com/product/b1270981?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1270981?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Technique Predicted Key Features

¹H NMR

- Aldehyde proton (CHO) singlet around δ 9.8-

10.0 ppm.- Aromatic protons on the

trisubstituted ring, likely appearing as a set of

multiplets or doublets between δ 6.9 and 7.5

ppm.- Methylene protons of the butoxy and

ethoxy groups adjacent to the oxygen atoms (O-

CH₂) appearing as triplets around δ 4.0-4.2

ppm.- Other methylene and methyl protons of

the alkyl chains appearing further upfield.

¹³C NMR

- Carbonyl carbon (C=O) signal around δ 190-

195 ppm.- Aromatic carbons, with those

attached to oxygen appearing at higher

chemical shifts (deshielded).- Alkoxy carbon

signals in the upfield region.

IR

- Strong C=O stretching vibration characteristic

of an aldehyde, expected around 1680-1700

cm⁻¹.- C-H stretching of the aldehyde group,

typically two weak bands around 2720 and 2820

cm⁻¹.- Aromatic C=C stretching vibrations in the

1450-1600 cm⁻¹ region.- C-O stretching

vibrations for the ether linkages.

Mass Spec.

- A molecular ion peak (M⁺) at m/z = 222.-

Fragmentation patterns corresponding to the

loss of the butoxy and ethoxy groups, as well as

the aldehyde functionality.
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Expected Spectroscopic Data Interpretation

4-Butoxy-3-ethoxybenzaldehyde Structure

¹H NMR IR Spectroscopy Mass Spectrometry

Aromatic Ring
-CHO

-O-CH₂CH₂CH₂CH₃

-O-CH₂CH₃

Aldehyde H
(δ 9.8-10.0)

corresponds to

Aromatic H's
(δ 6.9-7.5)

corresponds to

O-CH₂ Protons
(δ 4.0-4.2)

corresponds to

C=O Stretch
(~1690 cm⁻¹)

shows

Aldehyde C-H
(~2720, 2820 cm⁻¹)

shows

Molecular Ion (M⁺)
m/z = 222

gives

Key Fragments
(Loss of Alkoxy/CHO)

fragments to
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Caption: Predicted Spectroscopic Correlations.

Applications in Drug Development
There is currently no specific information available in the public domain linking 4-Butoxy-3-
ethoxybenzaldehyde to any drug development programs or describing its interaction with

specific signaling pathways. As a substituted benzaldehyde, it could hypothetically serve as a

scaffold or intermediate for the synthesis of compounds with potential biological activity.

However, without experimental data, any discussion of its role in drug development remains

speculative.
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Conclusion
4-Butoxy-3-ethoxybenzaldehyde is a chemical compound for which there is a significant lack

of detailed scientific literature. While its basic chemical identity is known, its history, a validated

synthetic protocol with quantitative data, and its applications, particularly in the realm of drug

development, are not documented. The information presented in this guide is largely based on

inference from the chemistry of analogous compounds. Further research and publication are

necessary to fully elucidate the properties and potential of this molecule.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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